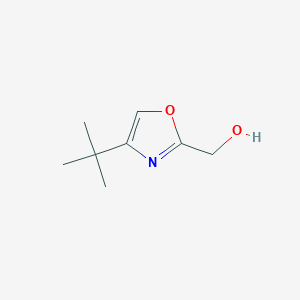

(4-Tert-butyl-1,3-oxazol-2-yl)methanol

Descripción

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as 2-(hydroxymethyl)-4-(tert-butyl)-1,3-oxazole . Its molecular formula is C₈H₁₃NO₂ , with a molecular weight of 155.19 g/mol . The CAS Registry Number 1783776-09-9 uniquely identifies this compound. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | CC(C)(C)C1=COC(=N1)CO |

| InChI Key | ZGOBTGZHSWTVAW-UHFFFAOYSA-N |

The oxazole ring (positions 1–3) is substituted with a hydroxymethyl group (-CH₂OH) at position 2 and a tert-butyl group (-C(CH₃)₃) at position 4. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Historical Context in Heterocyclic Chemistry

Oxazoles were first synthesized in 1887 by Hantzsch through cyclization reactions. The Fischer oxazole synthesis (1896) and Robinson–Gabriel synthesis (1909) expanded access to substituted oxazoles. The introduction of bulky tert-butyl groups into oxazole systems emerged in the late 20th century to study steric effects on ring stability and reactivity. For example, tert-butyl-substituted oxazolines have been used as chiral auxiliaries in asymmetric catalysis.

Position Within Oxazole Derivative Classifications

Oxazole derivatives are classified based on substitution patterns and ring saturation:

- Simple Oxazoles : Unsubstituted or minimally substituted (e.g., oxazole itself).

- Functionalized Oxazoles : Bear hydroxyl, amino, or alkyl groups (e.g., this compound).

- Bicyclic Oxazoles : Fused with other rings (e.g., benzoxazoles).

This compound falls into the functionalized oxazole category. Its hydroxymethyl group enables further derivatization (e.g., esterification), while the tert-butyl group enhances solubility in nonpolar solvents and stabilizes the ring against electrophilic substitution. Comparative analysis with related compounds reveals distinct properties:

The tert-butyl group’s electron-donating inductive effect modulates the oxazole ring’s electron density, affecting its participation in cycloaddition and nucleophilic substitution reactions.

Propiedades

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOBTGZHSWTVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This approach involves synthesizing the oxazole ring through cyclization of suitable precursors followed by reduction to introduce the methanol functionality.

Step-by-step Process:

Preparation of the Oxazole Ring:

- Condensation of an appropriate amino alcohol derivative with a carboxylic acid derivative or aldehyde to form the oxazole core.

- Commonly, 2-amino-2-methylpropanol reacts with formyl compounds to generate the oxazole ring via cyclodehydration.

Introduction of the Tert-butyl Group:

- The tert-butyl substituent is introduced either through alkylation or by starting with a tert-butyl substituted precursor.

- For example, tert-butyl acetoacetate derivatives can serve as starting materials.

Functionalization to Methanol:

- The oxazole ring is then selectively reduced or hydroxymethylated at the 2-position to yield the target compound.

Representative Reaction Conditions:

Palladium-Catalyzed Cross-Coupling Followed by Hydroxymethylation

Method Overview:

This method employs palladium-catalyzed cross-coupling reactions to assemble the oxazole core, followed by hydroxymethylation at the 2-position.

Detailed Procedure:

Step 1: Synthesis of the Oxazole Core

Step 2: Hydroxymethylation

- The resulting oxazole is then subjected to hydroxymethylation using formaldehyde in the presence of a base (e.g., sodium hydroxide).

- Reaction conditions typically involve room temperature to mild heating, with yields often exceeding 80%.

Representative Data Table:

Reduction of Oxazoline Precursors

Method Overview:

Reduction of oxazoline or related intermediates to the corresponding methanol derivative.

Process Details:

Preparation of Oxazoline Intermediate:

- Synthesis of 4-tert-butyl-1,3-oxazol-2-yl derivatives through cyclization of amino alcohols with suitable carboxylic acids or aldehydes.

-

- Employing sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol to reduce the oxazoline ring or its derivatives to the corresponding hydroxymethyl compound.

Reaction Conditions and Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | THF or ethanol | 0°C to room temp | 95% (from) | Effective for reduction of oxazoline derivatives |

| Hydrolysis | Acidic workup | Reflux | Complete conversion |

Summary Data Table of Preparation Methods

Notes and Considerations

- Substituent Compatibility: The tert-butyl group is typically introduced early via tert-butyl derivatives or through alkylation steps.

- Reaction Optimization: Yields depend on the purity of starting materials, catalyst choice, and reaction conditions.

- Purification: Recrystallization from ethanol or chromatography (hexanes/ethyl acetate) is common for isolating pure compounds.

- Safety: Formaldehyde and sodium borohydride require careful handling due to toxicity and reactivity.

Análisis De Reacciones Químicas

Types of Reactions

(4-Tert-butyl-1,3-oxazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of oxazoline derivatives.

Substitution: Formation of various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

(4-Tert-butyl-1,3-oxazol-2-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (4-Tert-butyl-1,3-oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, influencing their function. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Oxazole Derivatives

Structural and Physical Properties

The following table compares key structural and physical properties of (4-Tert-butyl-1,3-oxazol-2-yl)methanol with analogous oxazole-based methanol derivatives:

Key Observations :

- Substituent Effects: The tert-butyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or isopropyl) . The chlorophenyl analog (C₁₀H₈ClNO₂) exhibits higher polarity due to the electron-withdrawing chlorine atom, enhancing solubility in polar solvents like DMSO .

Computational and Analytical Data

- CCS vs. Molecular Weight : The target compound’s CCS (132.3 Ų) is lower than expected for its molecular weight (155.19 g/mol), indicating a folded conformation or reduced charge surface area .

Actividad Biológica

(4-Tert-butyl-1,3-oxazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃NO₂, characterized by a five-membered oxazole ring with a tert-butyl group and a hydroxymethyl group. The presence of the tert-butyl group enhances the compound's lipophilicity and stability, making it more favorable for biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing oxazole moieties are known to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show potent antibacterial activity against pathogens such as Escherichia coli and moderate antifungal effects.

- Anticancer Properties : Research has highlighted the potential of oxazole derivatives in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted on various oxazole derivatives, including this compound, demonstrated significant antibacterial properties. The compound exhibited an inhibitory concentration (IC50) against E. coli at low micromolar levels, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study involving human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of oxazole derivatives. It was found that this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory conditions.

Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Strong activity against E. coli |

| Anticancer | Induction of apoptosis | Reduced viability in breast cancer cells |

| Anti-inflammatory | Modulation of cytokine production | Decreased pro-inflammatory cytokines |

Q & A

Q. What are the key synthetic routes for preparing (4-tert-butyl-1,3-oxazol-2-yl)methanol, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of amino alcohols with carboxylic acid derivatives or through Suzuki coupling followed by reduction. For example, a related oxazole intermediate was prepared by reacting 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with a boronic acid derivative under Suzuki coupling conditions (Pd catalysis, aqueous Na₂CO₃), yielding 80% product . Subsequent reduction of the aldehyde group using NaBH₄ achieved 95% yield of the methanol derivative . Optimization involves controlling temperature (e.g., low temps for chlorination steps) and catalyst selection (e.g., tetrakistriphenylphosphine palladium(0)) to minimize side reactions.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography. For example, the crystal structure of a related oxadiazole-methanol derivative was solved using SHELXS97 and refined with SHELXL97, with data collected via Bruker SMART systems . ORTEP-III with a graphical interface (WinGX suite) aids in visualizing thermal ellipsoids and hydrogen-bonding networks . Key steps include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm). ¹⁹F NMR (if fluorinated derivatives are synthesized) can monitor fluorination efficiency .

- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C=N (1650–1700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₃NO₂: calc. 155.0946, obs. 155.0948) .

Advanced Research Questions

Q. How can the hydroxyl group in this compound be selectively functionalized for applications in catalysis or drug design?

The methanol group can be derivatized via:

- Esterification : React with acetyl chloride to form acetate derivatives.

- Oxidation : Use CrO₃ or KMnO₄ to convert -CH₂OH to -COOH, though tert-butyl groups may sterically hinder reactivity .

- Fluorination : Deoxofluorination agents like [SF₃][SbF₆] in SO₂ or CH₂Cl₂ introduce CF₂ groups, as demonstrated for tert-butylcyclohexanone derivatives . Monitor reactions via ¹⁹F NMR to detect byproducts (e.g., SOF₂ at δ 73.6 ppm) .

Q. What strategies address contradictions in crystallographic data or unexpected reactivity?

- Data Discrepancies : If NMR integrations deviate (e.g., SOF₂ signals exceeding expected ratios), assess moisture sensitivity or side reactions (e.g., SF₃⁺ salt hydrolysis) .

- Crystallographic Challenges : For twinned crystals, use SHELXL’s TWIN/BASF commands. High thermal motion in tert-butyl groups may require TLS refinement .

- Reactivity Conflicts : If reduction yields unexpected products (e.g., over-reduction of oxazole rings), switch from LiAlH₄ to milder NaBH₄ .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions.

- Docking Studies : Screen derivatives for binding to biological targets (e.g., enzymes) using AutoDock Vina. For example, oxazole derivatives have shown potential in inhibiting FAD-dependent oxidoreductases .

Q. What are the challenges in evaluating biological activity, and how can they be mitigated?

- Bioassay Design : Test antimicrobial activity via microdilution assays (MIC values). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Solubility Issues : The tert-butyl group enhances lipophilicity but may reduce aqueous solubility. Use DMSO co-solvents (<1% v/v) to avoid cell membrane disruption .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 80% | |

| Reduction (NaBH₄) | THF, 0°C → RT | 95% | |

| Fluorination | [SF₃][SbF₆], SO₂, 25°C | 60–70% |

Q. Table 2. NMR Chemical Shifts for Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| Parent Methanol | 1.35 (s, 9H, t-Bu) | – |

| Difluoro Derivative | 1.32 (s, 9H, t-Bu) | -87.1, -98.9 (J = 237 Hz) |

| Acetate Ester | 2.05 (s, 3H, OAc) | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.